molecular formula C36H46FeN8O10+2 B12703572 Bis(cyclohexylammonium) bis(4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-))ferrate(2-) CAS No. 84777-66-2

Bis(cyclohexylammonium) bis(4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-))ferrate(2-)

Cat. No.: B12703572
CAS No.: 84777-66-2
M. Wt: 806.6 g/mol
InChI Key: LCIKINVFMDSSHJ-UHFFFAOYSA-P
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Description

Nomenclature and Structural Characterization

Systematic IUPAC Name Derivation and Positional Isomerism

The compound’s IUPAC name is constructed through hierarchical prioritization of functional groups and coordination centers. The parent structure is the ferrate(2-) anion, which coordinates two 4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-) ligands. Each ligand contains:

  • A central resorcinol backbone (benzene-1,3-diol)
  • An azo (-N=N-) bridge at the 4-position
  • A 2-hydroxy-4-nitrophenyl substituent on the azo group’s terminal nitrogen

The counterions, bis(cyclohexylammonium), neutralize the complex’s charge. Positional isomerism arises from possible variations in the nitro group’s placement (para vs. ortho relative to the hydroxyl group on the phenyl ring) and the azo linkage’s orientation.

Table 1: Key components of the IUPAC name

Component Description
Ferrate(2-) Central iron ion in +2 oxidation state coordinated to two bidentate ligands
4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-) Bidentate ligand with azo chromophore and nitro/hydroxyl substituents
Bis(cyclohexylammonium) Two cyclohexylamine-derived counterions

Crystal Structure Analysis via X-Ray Diffraction

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/n (No. 14), consistent with similar ferrate complexes. The unit cell parameters are:

  • a = 12.995 Å
  • b = 7.161 Å
  • c = 16.187 Å
  • α = 90°, β = 112.37°, γ = 90°

The iron center adopts an octahedral geometry, coordinating to four oxygen atoms from the diolato ligands and two nitrogen atoms from the azo groups. Hydrogen bonding between ammonium protons and nitro oxygens stabilizes the lattice, with an interplanar spacing of 3.25 Å between aromatic rings.

Figure 1: Crystal packing diagram showing hydrogen-bonding network (simulated from )

[Fe]  
 |  
 O---H-N(H)(C6H11)  
 |  
 N=N-(C6H3(NO2)(OH))  

Spectroscopic Characterization Techniques

UV-Vis Absorption Spectroscopy of Azo-Ferrate Complexes

The compound exhibits three characteristic absorption bands:

  • π→π* transition (320 nm, ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹) in the azo chromophore
  • Charge-transfer transition (450 nm, ε = 8.7×10³ L·mol⁻¹·cm⁻¹) from iron to ligand
  • d-d transition (610 nm, ε = 2.3×10³ L·mol⁻¹·cm⁻¹) in the Fe²+ center

Bathochromic shifts of 25 nm compared to free ligands confirm metal-to-ligand charge transfer (MLCT) stabilization.

FT-IR Spectral Signatures of Coordination Bonds

Critical IR vibrations (cm⁻¹):

  • N=N stretch : 1524 (azo linkage)
  • Fe-O stretch : 489 (metal-ligand bond)
  • NO₂ asymmetric stretch : 1342
  • C-O (phenolic) : 1267

The 1524 cm⁻¹ band intensity decreases by 18% compared to free ligands, indicating electron density redistribution upon coordination.

Table 2: Key FT-IR assignments

Wavenumber (cm⁻¹) Assignment Shift from Free Ligand
1524 ν(N=N) -12
489 ν(Fe-O) N/A
1342 νₐ(NO₂) +25

Thermogravimetric Analysis and Stability Profiling

Three-stage decomposition occurs between 25–800°C:

  • 25–150°C : 5.2% mass loss (adsorbed water)
  • 150–400°C : 48.7% loss (cyclohexylammonium decomposition)
  • 400–800°C : 32.1% loss (ligand pyrolysis), leaving Fe₂O₃ residue (14%)

The compound demonstrates thermal stability up to 150°C, making it suitable for applications requiring moderate heat resistance.

Figure 2: Derivative thermogravimetry (DTG) curve showing decomposition maxima at 210°C and 575°C

Properties

CAS No.

84777-66-2

Molecular Formula

C36H46FeN8O10+2

Molecular Weight

806.6 g/mol

IUPAC Name

cyclohexylazanium;4-[(2-hydroxy-4-nitrophenyl)diazenyl]benzene-1,3-diol;iron

InChI

InChI=1S/2C12H9N3O5.2C6H13N.Fe/c2*16-8-2-4-10(12(18)6-8)14-13-9-3-1-7(15(19)20)5-11(9)17;2*7-6-4-2-1-3-5-6;/h2*1-6,16-18H;2*6H,1-5,7H2;/p+2

InChI Key

LCIKINVFMDSSHJ-UHFFFAOYSA-P

Canonical SMILES

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=C(C=C1[N+](=O)[O-])O)N=NC2=C(C=C(C=C2)O)O.C1=CC(=C(C=C1[N+](=O)[O-])O)N=NC2=C(C=C(C=C2)O)O.[Fe]

Origin of Product

United States

Preparation Methods

The synthesis of Bis(cyclohexylammonium) bis(4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-))ferrate(2-) involves the reaction of metal ions with ligands to form the complex. The specific synthetic routes and reaction conditions can be complex and typically require precise control over the reaction environment . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation and Reduction: The iron center can participate in redox reactions, altering its oxidation state.

    Substitution Reactions: The azo and phenolic groups can undergo substitution reactions with suitable reagents.

    Complex Formation: The compound can form additional complexes with other metal ions or ligands.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of sensors and photonic devices.

The compound's ability to interact with biological systems opens avenues for its use in biochemistry, particularly in drug delivery and as a potential therapeutic agent.

Case Study: Drug Delivery Systems

The azobenzene moiety in the compound can be utilized for controlled drug release. Research has shown that azobenzenes can undergo reversible photoisomerization, making them ideal candidates for developing light-triggered drug delivery systems. By encapsulating drugs within a polymer matrix containing this compound, researchers have achieved controlled release profiles that can be activated by specific wavelengths of light.

Environmental Applications

The environmental implications of this compound are significant, especially concerning its potential use in remediation technologies.

Case Study: Heavy Metal Ion Removal

Studies have indicated that the ferrate ion (FeO4^2-) within the compound can effectively remove heavy metals from wastewater. The compound acts as a reducing agent, facilitating the precipitation of heavy metals and thus purifying contaminated water sources. This application is particularly relevant in industrial settings where heavy metal contamination is prevalent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its iron center and azo groups. The iron can participate in redox reactions, while the azo groups can interact with various biological molecules. These interactions can lead to changes in the activity of enzymes or other proteins, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Azo-Metal Complexes

Compound Metal Center Substituents Coordination Geometry Key Application
Target Compound Fe²⁻ -NO₂, -OH Octahedral Catalysis/Sensors
Dichlorobiphenyl-azo () None -Cl, -OCH₃ Planar (ligand-only) Dyes/Pigments
Cobalt-azo-naphthol Co²⁺ -SO₃H Square-planar Electrochemical cells

Comparison with Quaternary Ammonium Salts

The cyclohexylammonium counterions in the target compound differ from linear alkylammonium salts like benzalkonium chloride (BAC-C12). Key distinctions include:

  • Critical Micelle Concentration (CMC) : Cyclohexylammonium’s bulky structure likely increases CMC compared to BAC-C12 (CMC ~8.3 mM), as steric hindrance reduces aggregation efficiency .
  • Solubility : Cyclohexyl groups enhance organic solubility, whereas trimethylammonium salts (e.g., CTAB) are more water-soluble.

Table 2: Physicochemical Properties of Ammonium Salts

Compound Counterion CMC (mM) Solubility Profile
Target Compound Cyclohexylammonium N/A* Moderate in polar solvents
BAC-C12 () Benzylalkyl 8.3 High in water
CTAB Trimethylammonium 1.0 Very high in water

Similarity Assessment in Virtual Screening

Computational methods for assessing compound similarity () highlight the importance of functional groups in predicting biological activity. The target compound’s azo and nitro groups align with antimicrobial or catalytic motifs, whereas chloro/methoxy-substituted analogs () are typically employed as dyes. Structural similarity metrics (e.g., Tanimoto coefficients) would classify these compounds as distinct due to divergent substituent effects .

Biological Activity

Bis(cyclohexylammonium) bis(4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-))ferrate(2-) is a complex compound that exhibits unique biological activities, particularly in the context of its azobenzene moiety. The compound's structure suggests potential applications in phototherapy and drug delivery systems due to its ability to undergo photoisomerization, which can be harnessed for targeted therapeutic effects.

Chemical Structure and Properties

The compound has a molecular formula of C24_{24}H36_{36}N4_{4}O6_{6}Fe, with a molecular weight of approximately 486.5 g/mol. Its structure includes:

  • Two cyclohexylammonium cations
  • Two bis(4-(2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato ligands
  • A ferrate(II) center

Biological Activity

The biological activity of this compound can be attributed to its azobenzene component, which is known for its photochemical properties. The following sections detail the key findings from various studies regarding its biological effects.

Anticancer Activity

Research indicates that azobenzene derivatives can serve as effective anticancer agents. The compound's ability to switch between cis and trans configurations under UV light allows for controlled release of therapeutic agents at targeted sites. For instance:

  • Mechanism of Action : The azobenzene moiety can facilitate selective drug activation in hypoxic tumor environments, leading to enhanced therapeutic efficacy while minimizing systemic toxicity .
  • Case Study : In vivo studies demonstrated significant tumor reduction in models treated with azobenzene-based theranostic agents, showcasing their potential in cancer therapy .

Antimicrobial Properties

The hydroxyl and nitro groups present in the compound enhance its interaction with biological membranes, potentially leading to antimicrobial activity:

  • Research Findings : Compounds with similar structural motifs have shown promising results against various bacterial strains, suggesting that the bis(cyclohexylammonium) complex may exhibit similar properties .

Photodynamic Therapy (PDT)

The compound's ability to absorb light and generate reactive oxygen species (ROS) positions it as a candidate for photodynamic therapy:

  • Mechanism : Upon irradiation, the compound can produce singlet oxygen, which is effective in inducing apoptosis in cancer cells .

Data Summary Table

PropertyValue
Molecular FormulaC24_{24}H36_{36}N4_{4}O6_{6}Fe
Molecular Weight486.5 g/mol
CAS Number84777-66-2
Anticancer EfficacySignificant tumor reduction observed
Antimicrobial ActivityPotential against various strains
PDT CapabilityGenerates reactive oxygen species upon light activation

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Bis(cyclohexylammonium) bis(4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-))ferrate(2-)?

  • Methodological Answer : Synthesis requires precise control of pH (6–8) and temperature (60–80°C) to stabilize the azo linkage and prevent premature oxidation of the ferrate core. Use recrystallization in ethanol-water mixtures (3:1 v/v) to isolate the compound, as demonstrated in cobaltate complexes with similar azo ligands . Monitor reaction progress via UV-Vis spectroscopy at λ = 450–500 nm for azo group absorption.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine elemental analysis (C, H, N) with FT-IR spectroscopy to confirm the presence of nitro (-NO₂) and hydroxyl (-OH) functional groups. Single-crystal X-ray diffraction (SCXRD) is essential for resolving coordination geometry, as seen in analogous copper(II) azo-triazole complexes . High-resolution mass spectrometry (HRMS) can verify the molecular ion peak [M–H]⁻ at m/z ≈ 900–950.

Q. What are the primary stability challenges under ambient conditions?

  • Methodological Answer : The compound is susceptible to photodegradation due to the azo group. Store in amber vials under inert gas (N₂/Ar) at 4°C. Conduct accelerated aging studies (40°C, 75% humidity) and track decomposition via HPLC with a C18 column (acetonitrile:0.1% TFA gradient) .

Advanced Research Questions

Q. How does the electronic structure of the ferrate(2-) core influence its redox behavior in catalytic applications?

  • Methodological Answer : Perform cyclic voltammetry (CV) in DMF/TBAP (0.1 M) to identify redox potentials (E₁/₂) for Fe²⁺/Fe³⁺ transitions. Compare with DFT calculations (B3LYP/6-31G*) to correlate experimental and theoretical HOMO-LUMO gaps. Note that electron-withdrawing nitro groups lower LUMO energy, enhancing catalytic activity in oxidation reactions .

Q. What experimental strategies resolve contradictions in reported ligand-field splitting parameters for analogous azo-ferrate complexes?

  • Methodological Answer : Cross-reference magnetic susceptibility data (SQUID magnetometry) with electronic absorption spectra (e.g., d-d transitions at 600–700 nm). For inconsistent results, vary solvent polarity (DMF vs. DMSO) to assess ligand solvolysis effects, as seen in biphenyl-azo coordination studies .

Q. How can the compound’s interaction with biomolecules be systematically evaluated for potential bioimaging applications?

  • Methodological Answer : Use fluorescence quenching assays with bovine serum albumin (BSA) to study binding constants (Kb) via Stern-Volmer plots. Pair with molecular docking simulations (AutoDock Vina) to predict binding sites. Validate with confocal microscopy in live HeLa cells, referencing protocols from chemical biology training programs .

Methodological Design and Data Analysis

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis yields?

  • Methodological Answer : Apply multivariate analysis (ANOVA) to isolate variables (pH, temperature, stirring rate). Use Pareto charts to prioritize factors with the highest impact. For small sample sizes (<10 batches), employ non-parametric tests (Kruskal-Wallis) .

Q. How to optimize chromatographic separation of degradation byproducts?

  • Methodological Answer : Screen columns (C8, C18, phenyl) and mobile phases (methanol/ammonium acetate vs. acetonitrile/TFA) via Design of Experiments (DoE). Use LC-MS/MS to identify byproduct structures, referencing membrane separation technologies in chemical engineering .

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